molecular formula C13H8FN3O2S B2488544 N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-86-7

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2488544
CAS RN: 851943-86-7
M. Wt: 289.28
InChI Key: YSIBSTCDXPYBEC-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities, such as anti-inflammatory, antihypertensive, psychopharmacological, antimicrobial, antibacterial, and antitumor .


Synthesis Analysis

Thiazolopyrimidines can be synthesized using a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . The synthesis of these compounds has been implemented with excellent yields .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The position of the fluorine atom on the pyrimidine nucleus and the self-assembly of compounds with varied types of non-covalent interactions have a significant influence on crystal packing .


Chemical Reactions Analysis

The chemical reactions of thiazolopyrimidines involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reactions can result in the formation of various derivatives of thiazolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be analyzed using various spectroscopy techniques . The introduction of different moieties at various positions of the phenyl pendant can affect the potency of the compounds .

Scientific Research Applications

Mechanism of Action

Thiazolopyrimidines have been found to exhibit inhibitory effects against certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory action is attributed to their anti-inflammatory effects .

Safety and Hazards

While thiazolopyrimidines have been found to exhibit a range of pharmacological effects, it’s important to note that they should be handled with care due to their potential bioactivity . Further studies are needed to fully understand their safety profile and potential hazards.

Future Directions

Thiazolopyrimidines have shown promising results in various fields of pharmacology . Future research could focus on the development of new thiazolopyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The design of analogues of biologically important compounds, replacement of a C–H bond or C–O bond with a C–F bond, and incorporation of fluorine atoms or fluorine-containing groups into heterocyclic compounds could significantly improve their pharmacological properties .

properties

IUPAC Name

N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBSTCDXPYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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